N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
“N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound that belongs to the class of triazole-containing scaffolds . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of triazole-containing scaffolds like “this compound” often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The compound is likely to have unique structure and properties, which make it useful in various fields such as pharmaceutical chemistry .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive centers in the molecule. The compound may undergo a variety of reactions, including nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be influenced by its complex molecular structure. The presence of multiple functional groups and heterocyclic rings in the molecule can significantly affect its properties .Scientific Research Applications
Optoelectronic Materials
N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, as part of the quinazoline derivatives, has been investigated for its potential applications in optoelectronic materials. These compounds, including quinazolines, are recognized for their broad spectrum of biological activities and have recently gained attention for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such materials are promising for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry
In medicinal chemistry, quinazoline derivatives, including this compound, have shown a range of biological activities. The quinazoline-4(3H)-one and its derivatives are crucial in more than 200 naturally occurring alkaloids. Their stability and the ability to introduce bioactive moieties make them potent agents for developing medicinal agents, exhibiting antibacterial activity against various pathogens (Tiwary et al., 2016).
Antifungal and Antimicrobial Applications
Recent studies have highlighted the potential of 1,2,3-triazole-containing derivatives, including quinazoline derivatives, in antimicrobial and antifungal applications. These compounds are investigated for their efficacy against drug-sensitive and drug-resistant pathogens, supporting their role as promising candidates for new antifungals. The hybridization of 1,2,3-triazole with other antimicrobial pharmacophores is a strategic approach to develop efficacious anti-fungal candidates aimed at combating the emergence of resistant infectious diseases (Geronikaki, 2021).
Future Directions
The future research on “N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
N,N-diethyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5/c1-3-24(4-2)18-15-10-5-6-11-16(15)25-19(21-18)17(22-23-25)13-8-7-9-14(20)12-13/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWKTMCLPEEGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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